molecular formula C12H10N2O4 B337286 5-nitro-N-methyl-N-phenyl-2-furamide

5-nitro-N-methyl-N-phenyl-2-furamide

Cat. No.: B337286
M. Wt: 246.22 g/mol
InChI Key: ZSCZOPFLXZFDQA-UHFFFAOYSA-N
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Description

5-Nitro-N-methyl-N-phenyl-2-furamide is a nitro-substituted furanamide derivative characterized by a furan ring bearing a nitro group at the 5-position and an N-methyl-N-phenyl carboxamide moiety at the 2-position. The structural features of this molecule—such as the electron-withdrawing nitro group and the bulky N-methyl-N-phenyl substituent—influence its reactivity, solubility, and interactions with biological targets .

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

N-methyl-5-nitro-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C12H10N2O4/c1-13(9-5-3-2-4-6-9)12(15)10-7-8-11(18-10)14(16)17/h2-8H,1H3

InChI Key

ZSCZOPFLXZFDQA-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 5-nitro-N-methyl-N-phenyl-2-furamide, differing primarily in substituents on the phenyl ring or the carboxamide group:

5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide (Compound A)
  • Structure : Replaces the N-methyl-N-phenyl group with a single N-[3-(trifluoromethyl)phenyl] substituent.
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the N-methyl-N-phenyl group in the parent compound. This modification may improve membrane permeability but reduce solubility in polar solvents .
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-ylphenyl)-5-nitro-2-furamide (Compound B)
  • Structure : Incorporates an oxazolo[4,5-b]pyridin heterocycle fused to the phenyl ring.
  • This structural complexity may also increase synthetic difficulty compared to the simpler N-methyl-N-phenyl analogue .
N-(Benzoylphenyl)-5-methyl-2-furamide Derivatives (Compounds C1–C3)
  • Structure : Features a benzoylphenyl substituent at the carboxamide position, with variations in substitution (4-, 3-, or 2-position).
  • Key Differences : Anti-hyperlipidemic activity varies significantly with substituent position. For example, the 4-benzoylphenyl derivative (C1) showed superior activity compared to 3- or 2-substituted analogues, highlighting the importance of steric and electronic effects .
N2-(2-Furylmethyl)-5-nitro-2-furamide (Compound D)
  • Structure : Substitutes the N-methyl-N-phenyl group with a furylmethyl moiety.
  • However, this may compromise stability in biological systems due to enhanced metabolic degradation .

Key Observations :

  • N-Methyl-N-phenyl group : Balances steric bulk and solubility, making it advantageous for broad-spectrum applications.
  • Substituent position : Para-substituted derivatives (e.g., C1) often outperform meta or ortho analogues due to reduced steric hindrance and optimal electronic effects .

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